molecular formula C24H44N4O2 B12741553 p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- CAS No. 102808-97-9

p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-

Katalognummer: B12741553
CAS-Nummer: 102808-97-9
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: MCMARFMAYMRJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-: is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- typically involves the reaction of p-benzoquinone with diethylaminopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the quinone structure and the diethylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: This compound has shown potential in biological applications, particularly in the development of anticancer agents. Studies have demonstrated its cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent .

Industry: In the industrial sector, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is explored for its use in the production of polymers and other advanced materials. Its ability to undergo multiple redox reactions makes it suitable for applications in energy storage devices such as rechargeable batteries .

Wirkmechanismus

The mechanism of action of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets specific molecular pathways, disrupting cellular functions and inducing apoptosis in cancer cells . The presence of diethylamino groups enhances its ability to penetrate cell membranes and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- stands out due to its specific diethylamino groups, which enhance its biological activity and make it a promising candidate for medicinal applications

Eigenschaften

CAS-Nummer

102808-97-9

Molekularformel

C24H44N4O2

Molekulargewicht

420.6 g/mol

IUPAC-Name

2,5-bis[5-(diethylamino)pentylamino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H44N4O2/c1-5-27(6-2)17-13-9-11-15-25-21-19-24(30)22(20-23(21)29)26-16-12-10-14-18-28(7-3)8-4/h19-20,25-26H,5-18H2,1-4H3

InChI-Schlüssel

MCMARFMAYMRJEF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCCCNC1=CC(=O)C(=CC1=O)NCCCCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.